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Compound of Interest

Compound Name: Isobornyl propionate

Cat. No.: B1207221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Isobornyl Propionate (CAS No: 2756-56-1), a bicyclic monoterpenoid ester. The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and industrial applications. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analytical techniques.

Chemical Structure
Isobornyl propionate, with the molecular formula C₁₃H₂₂O₂, consists of a propionate group

esterified to the hydroxyl group of isoborneol. The rigid bicyclo[2.2.1]heptane skeleton of the

isoborneol moiety gives rise to a characteristic set of spectroscopic signals.

IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[1] Molecular

Formula: C₁₃H₂₂O₂[1][2] Molecular Weight: 210.31 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isobornyl propionate.

The chemical shifts and coupling constants of the ¹H and ¹³C nuclei are highly sensitive to the

stereochemistry of the bicyclic ring system.
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While a complete, published dataset specifically for isobornyl propionate is not readily

available, the following assignments are based on extensive data from the closely related

isobornyl acetate and isobornyl benzoate, providing a high degree of confidence in the

interpretation of the isoborneol core structure.[3]

¹H NMR Spectroscopy
The ¹H NMR spectrum of isobornyl propionate is characterized by a series of multiplets in the

aliphatic region, corresponding to the protons of the bicyclic system, and a triplet and quartet

characteristic of the propionate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Isobornyl Propionate

Proton Assignment
Predicted Chemical Shift (δ,

ppm)
Multiplicity

H-2 (exo) ~4.7 t

H-3 (endo) ~1.8 m

H-3 (exo) ~1.1 m

H-4 ~1.7 m

H-5 (endo) ~1.5 m

H-5 (exo) ~1.0 m

H-6 (endo) ~1.6 m

H-6 (exo) ~1.2 m

CH₃-8 ~0.9 s

CH₃-9 ~0.8 s

CH₃-10 ~1.0 s

-O-CO-CH₂-CH₃ ~2.3 q

-O-CO-CH₂-CH₃ ~1.1 t
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Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous

structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of isobornyl
propionate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isobornyl Propionate

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 ~47.0

C-2 ~80.0

C-3 ~38.0

C-4 ~36.0

C-5 ~27.0

C-6 ~34.0

C-7 ~49.0

C-8 ~20.0

C-9 ~19.0

C-10 ~12.0

-O-CO-CH₂-CH₃ ~175.0

-O-CO-CH₂-CH₃ ~28.0

-O-CO-CH₂-CH₃ ~9.0

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous

structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy
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High-quality NMR spectra of isobornyl propionate can be obtained using the following

general protocol:

Sample Preparation: Dissolve 5-25 mg of isobornyl propionate in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] For ¹³C NMR, a

more concentrated sample (50-100 mg) is recommended.[4] Ensure the sample is fully

dissolved; if necessary, use a vortex mixer. If particulates are present, filter the solution

through a small plug of glass wool in a Pasteur pipette into the NMR tube.[4]

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good

signal dispersion.

¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters

include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds.

¹³C NMR: Use a standard proton-decoupled pulse sequence. A larger number of scans will

be required to achieve a good signal-to-noise ratio due to the low natural abundance of

the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the

signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
The IR spectrum of isobornyl propionate displays characteristic absorption bands

corresponding to the vibrational modes of its functional groups.

Table 3: Principal IR Absorption Bands for Isobornyl Propionate
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2960 Strong C-H stretch (alkane)

~1735 Strong, Sharp C=O stretch (ester)

~1470 Medium C-H bend (alkane)

~1370 Medium C-H bend (alkane)

~1180 Strong C-O stretch (ester)

Note: Peak positions are approximate and were extracted from the NIST gas-phase IR

spectrum.[2] Values may differ slightly in a liquid-phase spectrum.

Experimental Protocol for FTIR Spectroscopy
A typical procedure for obtaining an FTIR spectrum of liquid isobornyl propionate using an

Attenuated Total Reflectance (ATR) accessory is as follows:

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth

dampened with a volatile solvent like isopropanol or ethanol and allowing it to dry completely.

[5] Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well

as any absorbance from the ATR crystal itself.[5]

Sample Application: Place a single drop of isobornyl propionate onto the center of the ATR

crystal, ensuring the surface is covered.[5]

Spectrum Acquisition: Initiate the sample scan. The instrument's software will automatically

ratio the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry of isobornyl propionate provides information about its molecular weight

and fragmentation pattern, which is useful for its identification and structural confirmation.

Table 4: Major Fragment Ions in the Mass Spectrum of Isobornyl Propionate
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m/z Relative Intensity (%) Proposed Fragment

152 25 [M - C₃H₆O]⁺

137 100
[M - C₃H₅O₂]⁺ (isobornyl

cation)

121 30 [C₉H₁₃]⁺

109 45 [C₈H₁₃]⁺

95 80 [C₇H₁₁]⁺

81 55 [C₆H₉]⁺

57 40 [C₃H₅O]⁺ (propionyl cation)

41 60 [C₃H₅]⁺

Note: Data is interpreted from the electron ionization (EI) mass spectrum available on the NIST

WebBook.[2] The molecular ion peak ([M]⁺ at m/z 210) is of low abundance.

Experimental Protocol for GC-MS Analysis
The following is a general protocol for the analysis of isobornyl propionate using Gas

Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of isobornyl propionate (e.g., 100 µg/mL) in

a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25

µm film thickness), is suitable.[5]

Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.[6]

Oven Temperature Program: A typical program would be to start at 60°C, hold for 1-2

minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.[6]

Injector: Use a split/splitless injector at a temperature of 250°C.
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MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Mass Range: Scan from m/z 40 to 500.[6]

Ion Source Temperature: Set to approximately 230°C.[5]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a compound like isobornyl propionate.
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Spectroscopic Analysis Workflow for Isobornyl Propionate
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Caption: A logical workflow for the spectroscopic analysis of Isobornyl Propionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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